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molecular formula C8H11N3O2S B3080675 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid CAS No. 1089724-08-2

4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid

Cat. No. B3080675
M. Wt: 213.26 g/mol
InChI Key: UTWUINCSWMKVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975250B2

Procedure details

A mixture containing 6.33 g (26.0 mmol) of ethyl 4-ethylamino-2-methylthio-5-pyrimidinecarboxylate, 65 mL (65.0 mmol) of 1N NaOH and 60 mL of ethanol is refluxed for 1 hour. The ethanol is evaporated off under reduced pressure and the residue is diluted in 100 mL of water. 65 mL of aqueous 1N HCl solution are added and the white precipitate formed is drained by suction. The solid is rinsed with water and dried under vacuum. 5.1 g of expected product are obtained in the form of a white solid. Melting point=188°C. Yield=92%.
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1)[CH3:2].[OH-].[Na+]>C(O)C>[CH2:1]([NH:3][C:4]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.33 g
Type
reactant
Smiles
C(C)NC1=NC(=NC=C1C(=O)OCC)SC
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted in 100 mL of water
ADDITION
Type
ADDITION
Details
65 mL of aqueous 1N HCl solution are added
CUSTOM
Type
CUSTOM
Details
the white precipitate formed
WASH
Type
WASH
Details
The solid is rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC(=NC=C1C(=O)O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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